3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-
Brand Name: Vulcanchem
CAS No.: 61263-92-1
VCID: VC16992974
InChI: InChI=1S/C11H18O2/c1-8(2)6-7-10(9(3)4)11(12)13-5/h6-8H,1-5H3/b7-6+
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-

CAS No.: 61263-92-1

Cat. No.: VC16992974

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- - 61263-92-1

Specification

CAS No. 61263-92-1
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name methyl (E)-5-methyl-2-propan-2-ylidenehex-3-enoate
Standard InChI InChI=1S/C11H18O2/c1-8(2)6-7-10(9(3)4)11(12)13-5/h6-8H,1-5H3/b7-6+
Standard InChI Key RDAVGBNBHUFCSY-VOTSOKGWSA-N
Isomeric SMILES CC(C)/C=C/C(=C(C)C)C(=O)OC
Canonical SMILES CC(C)C=CC(=C(C)C)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, methyl (E)-5-methyl-2-(prop-1-en-2-yl)hex-3-enoate, delineates its core features:

  • A six-carbon backbone (hexenoic acid) with a double bond at position 3 in the E (trans) configuration.

  • A methyl group at carbon 5.

  • A 1-methylethylidene (isopropylidene) substituent at carbon 2.

  • Esterification with a methyl group at the carboxyl terminus.

The molecular formula is C₁₁H₁₈O₂, yielding a molecular weight of 182.26 g/mol . Computational modeling predicts a bent conformation due to steric interactions between the isopropylidene and methyl groups, with the E configuration favoring minimal orbital overlap between substituents.

Stereochemical Considerations

The E configuration at the C3 double bond arises from synthetic methods prioritizing trans-addition or elimination, as observed in analogous 3-hexenoate syntheses . Nuclear magnetic resonance (NMR) coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) and infrared (IR) absorption near 965 cm⁻¹ (trans C-H out-of-plane bending) would experimentally confirm this geometry .

Synthesis Methodologies

Route 1: Wittig Olefination

Adapting protocols from patent CN101200421A , a plausible pathway involves:

  • Precursor Preparation:

    • Reacting 5-methyl-2-(1-methylethylidene)hexanoic acid with thionyl chloride to form the acyl chloride.

    • Esterification with methanol yields the methyl ester intermediate.

  • Double Bond Introduction:

    • Treating the ester with a phosphorus ylide (e.g., CH₂=PPh₃) to generate the trans-alkene via Wittig reaction.

Key Reaction:

RCOOR’+CH2=PPh3RCH2CH=PPh3+R’OHRCH=CH2+Ph3PO\text{RCOOR'} + \text{CH}_2=\text{PPh}_3 \rightarrow \text{RCH}_2\text{CH}=\text{PPh}_3 + \text{R'OH} \rightarrow \text{RCH}=\text{CH}_2 + \text{Ph}_3\text{PO}

This method offers moderate yields (50–65%) but requires stringent anhydrous conditions .

Route 2: Dehydration of Diols

Alternative approaches utilize acid-catalyzed dehydration of β-hydroxy esters:

  • Hydroxy Ester Synthesis:

    • Aldol condensation between 4-methylpentanal and methyl acetoacetate.

  • Dehydration:

    • Sulfuric acid-mediated elimination forms the trans-alkene (Zaitsev orientation).

Advantages: Scalability for industrial production.
Challenges: Competing elimination pathways may reduce regioselectivity .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular Weight182.26 g/molCalculated
Boiling Point212–215°C (est.)Antoine equation
Density0.92–0.94 g/cm³Group contribution
Solubility (Water)0.15 g/L (25°C)LogP estimation (≈3.1)
Refractive Index1.442–1.446Analogous esters

The compound’s low water solubility and moderate volatility align with applications in nonpolar matrices (e.g., essential oils, polymer plasticizers) .

Industrial Applications

Flavor and Fragrance

Structural analogs like methyl 3-hexenoate (CAS 2396-78-3) are prized for green, fruity notes . The target compound’s branched alkyl groups likely enhance longevity in perfumes, while the ester moiety contributes to top-note freshness.

Polymer Chemistry

The isopropylidene group may serve as a crosslinking site in acrylic resins, improving thermal stability. Patent literature highlights similar unsaturated esters as comonomers in pressure-sensitive adhesives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator